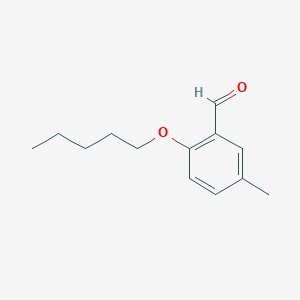

5-Methyl-2-(pentyloxy)benzaldehyde

Description

5-Methyl-2-(pentyloxy)benzaldehyde is a benzaldehyde derivative with a methyl group at the 5-position and a pentyloxy group (–O–C₅H₁₁) at the 2-position of the aromatic ring. Its molecular formula is C₁₃H₁₈O₂ (inferred from structural analogs like 5-chloro-2-(pentyloxy)benzaldehyde ), and it is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and fine chemicals.

Properties

IUPAC Name |

5-methyl-2-pentoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-3-4-5-8-15-13-7-6-11(2)9-12(13)10-14/h6-7,9-10H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXNSEWULMKADQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(pentyloxy)benzaldehyde can be achieved through several methods. One common approach involves the alkylation of 5-methyl-2-hydroxybenzaldehyde with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(pentyloxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 5-Methyl-2-(pentyloxy)benzoic acid.

Reduction: 5-Methyl-2-(pentyloxy)benzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the electrophile used.

Scientific Research Applications

5-Methyl-2-(pentyloxy)benzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into potential therapeutic applications, such as antifungal or antibacterial properties, is ongoing.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(pentyloxy)benzaldehyde depends on the specific application. In biological systems, it may interact with enzymes or proteins, altering their activity. For example, it can act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the specific biological context.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key Insights:

- Electron-Donating vs. Withdrawing Groups: The methyl group in this compound is electron-donating, increasing electron density on the aromatic ring compared to the electron-withdrawing trifluoromethyl group in its analog . This difference affects reactivity in electrophilic substitution reactions.

- Halogen vs. Alkyl Substituents: The chloro analog (5-Chloro-2-(pentyloxy)benzaldehyde) exhibits higher molecular weight and reactivity in nucleophilic substitutions due to the Cl atom, making it suitable for cross-coupling reactions .

Market and Industrial Relevance

- 5-Methyl-2-(trifluoromethyl)benzaldehyde: Dominates niche markets due to its use in electronics, with a projected CAGR of 6.2% (2020–2025) .

- Chloro and Methoxy Analogs: High demand in pharmaceuticals, but production costs are influenced by halogenation and purification steps .

Research Findings and Trends

- Drug Development: Derivatives such as 5-methyl-2-(4-phenylthiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one are key intermediates in BAX activators for targeted cancer therapies, highlighting the versatility of benzaldehyde scaffolds .

Biological Activity

5-Methyl-2-(pentyloxy)benzaldehyde is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a benzaldehyde functional group with a pentyloxy substituent and a methyl group at the ortho position. Its chemical structure can be represented as follows:

This compound's unique structure may contribute to its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating the antimicrobial effects of various compounds, it was found to inhibit the growth of several bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these bacteria were determined, demonstrating its effectiveness as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

The compound's mechanism of action may involve disruption of bacterial cell walls and interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro studies on various cancer cell lines. The compound demonstrated cytotoxic effects against human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

In a study assessing its antiproliferative effects, the following IC50 values were reported:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The compound induced apoptosis in cancer cells, as evidenced by morphological changes observed under microscopy and increased levels of apoptotic markers.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. In vitro assays indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Interaction with Enzymes : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Cell Signaling Pathways : It may modulate signaling pathways that regulate cell proliferation and apoptosis.

- Oxidative Stress : The compound's antioxidant properties could help mitigate oxidative stress, contributing to its protective effects against cellular damage.

Case Studies

- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Agents evaluated the efficacy of various benzaldehyde derivatives against resistant bacterial strains. This compound was among the most effective compounds tested.

- Cytotoxicity Assessment : Research conducted on human cancer cell lines revealed that this compound significantly reduced cell viability compared to controls, highlighting its potential as a lead compound for drug development.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to untreated groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.